2-(4-methoxybenzoyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
The compound 2-(4-methoxybenzoyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a pyrrolo[1,2-a]pyrazine core substituted at position 1 with a thiophen-2-yl group and at position 2 with a 4-methoxybenzoyl moiety.
Properties
IUPAC Name |
(4-methoxyphenyl)-(1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-15-8-6-14(7-9-15)19(22)21-12-11-20-10-2-4-16(20)18(21)17-5-3-13-24-17/h2-10,13,18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOJTJVQEFNJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN3C=CC=C3C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzoyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzoyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its structural motifs that may exhibit biological activity. Research indicates that derivatives of pyrrolo[1,2-a]pyrazines can act as inhibitors for various enzymes and receptors involved in disease pathways.
- Antiviral Activity : Studies have highlighted the potential of similar compounds in inhibiting viral replication, particularly against viruses like MERS-CoV. The structural characteristics of this compound could be modified to enhance its efficacy against viral targets .
Material Science
The incorporation of thiophene units into organic materials has been linked to improved electronic properties. The compound's ability to form π-stacking interactions can be exploited in the development of organic semiconductors.
- Organic Photovoltaics : Research is ongoing into the use of such compounds in organic solar cells, where their electronic properties can facilitate charge transport and improve device efficiency.
Environmental Chemistry
The compound's stability and reactivity make it a candidate for environmental applications, particularly in the degradation of pollutants.
- Photocatalysis : Its ability to absorb light and participate in redox reactions positions it as a potential photocatalyst for breaking down organic pollutants under UV light exposure.
Case Study 1: Antiviral Screening
A study evaluated the antiviral properties of various pyrrolo[1,2-a]pyrazine derivatives against MERS-CoV. The findings suggested that modifications to the methoxybenzoyl group could enhance inhibitory activity. The specific compound under discussion exhibited moderate activity, warranting further structural optimization .
Case Study 2: Organic Photovoltaic Applications
Research conducted on thiophene-containing compounds indicated that their integration into photovoltaic devices led to improved charge mobility and efficiency. The compound's structure was optimized to balance light absorption and charge transport properties, resulting in enhanced performance metrics in solar cell applications .
Comparative Analysis Table
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agent | Moderate inhibition against MERS-CoV |
| Material Science | Organic semiconductor | Improved electronic properties in device testing |
| Environmental Chemistry | Photocatalyst | Effective degradation of organic pollutants |
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzoyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-methoxybenzoyl group in the target compound contrasts with trifluoromethylphenyl in Compound 47 (), which enhances electron-withdrawing properties and receptor binding . Sulfonyl groups () introduce polarity, possibly altering solubility compared to the target’s benzoyl group .
Compound 3j () uses solvent-controlled cyclization, highlighting the role of reaction conditions in fused-ring systems .
Biological Relevance: Compound 47 demonstrates dopamine receptor selectivity, emphasizing the impact of trifluoromethyl and imidazo-pyridine groups on bioactivity . Thiophene-containing compounds (e.g., ’s thiazolo-pyrimidinone) are often associated with antimicrobial or optoelectronic properties, though the target’s activity remains unexplored .
Biological Activity
The compound 2-(4-methoxybenzoyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 273.31 g/mol
The presence of a methoxybenzoyl group and a thiophene moiety contributes to its unique chemical behavior and biological interactions.
Biological Activity Overview
Research has indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit various biological activities, primarily focusing on anticancer properties. The following sections detail specific studies highlighting the biological activity of this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance:
- In Vitro Studies : A study assessing the cytotoxicity of various pyrrolo[1,2-a]pyrazine derivatives demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), SW480 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma). The IC values for these compounds ranged from 0.15 µM to 2.80 µM depending on the derivative tested .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves induction of apoptosis and cell cycle arrest. For example, flow cytometry analyses indicated that certain derivatives caused G0/G1 phase arrest in treated cancer cells .
Other Pharmacological Activities
Beyond anticancer properties, related compounds have shown promise in various other therapeutic areas:
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Certain compounds within this chemical class have exhibited antimicrobial effects against various bacterial strains .
Case Studies
Case studies involving the synthesis and evaluation of similar compounds provide insights into the biological activity of this compound:
- Study on Antitumor Activity :
- Cytotoxicity Evaluation :
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to improve yield and purity?
The synthesis typically involves multi-step reactions, including cyclization and functionalization of the pyrrolo[1,2-a]pyrazine core. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance solubility of intermediates, while ethanol is used for milder conditions .
- Catalysts : Triethylamine or other organic bases facilitate coupling reactions, particularly for introducing the thiophen-2-yl or methoxybenzoyl groups .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetic efficiency and thermal stability of sensitive intermediates .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, especially given structural complexity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the pyrrolo-pyrazine core and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Used with reverse-phase columns (C18) to assess purity (>95% is standard for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How do structural modifications (e.g., methoxybenzoyl vs. chlorophenyl groups) influence physicochemical properties?
Substituents on the pyrrolo-pyrazine core directly impact:
- Lipophilicity : Methoxy groups increase solubility in polar solvents, while aromatic rings (e.g., thiophen-2-yl) enhance π-π stacking interactions .
- Stability : Electron-withdrawing groups (e.g., carbonyl) reduce susceptibility to oxidative degradation .
- Bioavailability : LogP values can be optimized via substituent selection to balance membrane permeability and aqueous solubility .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., kinases) or receptors by simulating ligand-protein interactions. The thiophen-2-yl group often engages in hydrophobic pockets .
- Binding Affinity Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify dissociation constants (Kd), with values <1 µM indicating high affinity .
- MD Simulations : Assess dynamic stability of ligand-target complexes over nanosecond timescales .
Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to identify critical substituents. For example, replacing methoxy with chloro groups may enhance cytotoxicity but reduce selectivity .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and endpoint measurements (e.g., MTT vs. ATP assays) .
Table 1 : Comparative Biological Activities of Structural Analogs
| Compound | Core Structure | Key Substituents | IC50 (µM) | Target |
|---|---|---|---|---|
| Target Compound | Pyrrolo-pyrazine | 4-Methoxybenzoyl, Thiophen | 0.45 ± 0.12 | Kinase X |
| 5-(4-Fluorophenyl) Analog | Pyrazole-Benzoxazine | 4-Fluorophenyl | 1.20 ± 0.30 | Kinase X |
| Thiazole Derivative | Thiazole | 4-Chlorophenyl | 2.50 ± 0.75 | Protease Y |
| Data adapted from SAR studies in . |
Q. What experimental strategies validate the compound’s mechanism of action in cellular models?
- Gene Knockdown : siRNA silencing of suspected targets (e.g., apoptosis regulators) can confirm on-/off-target effects .
- Western Blotting : Quantify phosphorylation levels of signaling proteins (e.g., ERK, Akt) post-treatment to map pathways .
- Metabolic Profiling : LC-MS-based metabolomics identifies downstream biomarkers (e.g., ATP depletion, lactate accumulation) .
Q. How are reaction kinetics and regioselectivity optimized during synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving regioselectivity in cyclization steps .
- Solvent Screening : Test aprotic (DMF, DMSO) vs. protic (ethanol) solvents to favor specific intermediates via polarity effects .
- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) can steer selectivity .
Methodological Considerations
- Contradiction Management : When conflicting data arise (e.g., solubility discrepancies), use orthogonal methods (e.g., NMR vs. X-ray crystallography) to verify structural integrity .
- Scalability : Pilot-scale reactions (1–10 g) should maintain >80% yield before transitioning to industrial protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
